N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[4-(propan-2-yl)benzyl]benzamide
Description
This compound features a benzamide core with two distinct substituents:
- A 1,1-dioxidotetrahydrothiophen-3-yl moiety, a sulfone-containing ring that introduces rigidity and polarizability . The 4-(propan-2-yl)benzyl group contributes hydrophobicity, likely influencing membrane permeability and target binding.
Properties
Molecular Formula |
C24H31NO6S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C24H31NO6S/c1-16(2)18-8-6-17(7-9-18)14-25(20-10-11-32(27,28)15-20)24(26)19-12-21(29-3)23(31-5)22(13-19)30-4/h6-9,12-13,16,20H,10-11,14-15H2,1-5H3 |
InChI Key |
VWDSILBPWUURRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the dioxidotetrahydrothiophenyl group, followed by the introduction of the trimethoxybenzyl and propan-2-ylbenzyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[4-(propan-2-yl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[4-(propan-2-yl)benzyl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study the compound’s effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
- Structure : Shares the 3,4,5-trimethoxybenzamide core but substitutes the sulfone ring with a 4-bromophenyl group.
- Synthesis : Prepared via condensation of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline .
- Key Differences :
- Electronic Effects : Bromine (electron-withdrawing) vs. sulfone (polarizable).
- Crystal Packing : Forms N–H···O hydrogen-bonded chains, influencing solubility and stability .
- Bioactivity : Bromine may enhance halogen bonding in target interactions, whereas the sulfone in the target compound could improve metabolic stability.
2.2. 3,4,5-Trimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide
- Structure : Incorporates a chromen-4-one scaffold linked to the benzamide.
- Applications: Chromen derivatives are associated with antioxidant and anticancer activities, suggesting divergent target profiles compared to the sulfone-containing compound .
2.3. NT376: (R)-N-(1-(benzyl(methyl)amino)propan-2-yl)-2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
- Structure : Features a trifluoromethyl oxadiazole group and fluorine substituents.
- Key Differences: Electron-Withdrawing Groups: Fluorine and trifluoromethyl enhance metabolic stability and binding affinity. Bioactivity: Fluorinated compounds often exhibit improved blood-brain barrier penetration, whereas the target’s methoxy groups may limit this.
2.4. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Simpler benzamide with an N,O-bidentate directing group .
- Key Differences :
Structure-Activity Relationship (SAR) Insights
- Methoxy Groups : The 3,4,5-trimethoxy motif is conserved across analogues, suggesting its importance in target engagement (e.g., tubulin binding in combretastatin analogues) .
- Sulfone vs. Halogen/Sulfur : The sulfone’s polarity may reduce lipophilicity compared to bromine or thioether-containing analogues, impacting bioavailability.
- Hydrophobic Substituents : The 4-(propan-2-yl)benzyl group in the target compound likely enhances binding to hydrophobic pockets in proteins, similar to ’s propan-2-yloxy derivatives.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C24H31N2O5S
- Molecular Weight : Approximately 457.58 g/mol
- Structural Features : It contains a tetrahydrothiophene ring with dioxido substituents and a benzamide moiety with three methoxy groups.
Preliminary studies suggest that this compound acts as a G protein-gated inwardly rectifying potassium channel (GIRK) activator . This mechanism indicates potential implications in:
- Neuromodulation : Modulating neurotransmitter release.
- Cardiovascular Regulation : Influencing cardiac rhythm and vascular tone.
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, N-benzylbenzamide derivatives have shown antiproliferative activities against various cancer cell lines. The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, and inhibiting cell proliferation.
| Compound | IC50 (nM) | Cancer Cell Lines | Mechanism |
|---|---|---|---|
| 20b | 12 - 27 | Various | Tubulin polymerization inhibitor |
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes related to metabolic pathways. Studies have shown that it can inhibit diacylglycerol acyltransferase 2 (DGAT2), which is linked to lipid metabolism disorders.
Case Studies
-
GIRK Channel Activation :
- In vitro studies demonstrated that the compound enhances GIRK channel activity, leading to increased potassium ion conductance. This effect was observed using patch-clamp techniques, revealing its potential role in treating conditions like atrial fibrillation.
-
Anticancer Activity :
- A series of derivatives were synthesized and tested for their anticancer properties. Compounds similar to this compound exhibited IC50 values comparable to established anticancer agents, indicating a promising therapeutic profile.
Interaction Studies
Interaction studies have focused on the binding affinity of the compound for various receptors and enzymes. These studies are crucial for understanding its pharmacological profile and therapeutic potential. Notable findings include:
- High affinity for GIRK channels.
- Significant inhibitory effects on DGAT2 activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
